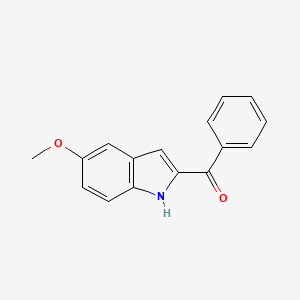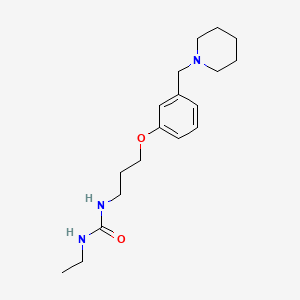
达尔考丁
描述
达尔可替丁,也称为 KU-1257,是一种新型的组胺 H2 受体拮抗剂。其特点是能够抑制胃酸分泌,并促进慢性溃疡的愈合。 达尔可替丁在改善溃疡愈合质量,降低溃疡复发和再发率方面显示出良好的效果 .
科学研究应用
达尔可替丁具有多种科学研究应用,包括:
化学: 在各种化学研究中用作组胺 H2 受体拮抗剂。
生物学: 研究其对胃黏液分泌和溃疡愈合的影响.
医学: 探索其在治疗消化系统疾病,特别是慢性胃和十二指肠溃疡中的潜力.
工业: 用于开发针对组胺受体的药物。
作用机制
达尔可替丁通过竞争性抑制组胺 H2 受体发挥作用。 这种抑制导致胃酸分泌减少,并促进慢性溃疡的愈合 。 涉及的分子靶标包括组胺 H2 受体,受影响的途径与胃酸分泌和溃疡愈合有关。
生化分析
Biochemical Properties
Dalcotidine plays a significant role in biochemical reactions by interacting with histamine H2 receptors. As a competitive antagonist, it binds to these receptors, preventing histamine from exerting its effects. This interaction inhibits the secretion of gastric acid, which is crucial for the healing of chronic ulcers . The compound’s molecular formula is C18H29N3O2, and it has a molecular weight of 319.44 g/mol .
Cellular Effects
Dalcotidine influences various types of cells, particularly those in the gastrointestinal tract. By inhibiting histamine H2 receptors, it reduces gastric acid secretion, which helps in the healing of gastric and duodenal ulcers. This reduction in acid secretion can also impact cell signaling pathways, gene expression, and cellular metabolism, leading to improved healing and reduced recurrence of ulcers .
Molecular Mechanism
At the molecular level, Dalcotidine exerts its effects by competitively binding to histamine H2 receptors. This binding prevents histamine from activating these receptors, thereby inhibiting the secretion of gastric acid. Additionally, Dalcotidine has been shown to improve the quality of ulcer healing by enhancing the regeneration of mucosal and granulation tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dalcotidine have been observed over time. Studies have shown that the compound remains stable and effective in promoting ulcer healing throughout the period of administration. Even after discontinuation, Dalcotidine continues to exhibit beneficial effects, reducing the recurrence and relapse rates of ulcers .
Dosage Effects in Animal Models
The effects of Dalcotidine vary with different dosages in animal models. At therapeutic doses, it effectively promotes ulcer healing and inhibits gastric acid secretion. At higher doses, there may be potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Dalcotidine is involved in metabolic pathways related to histamine H2 receptor antagonism. It interacts with enzymes and cofactors that regulate gastric acid secretion. By inhibiting these pathways, Dalcotidine reduces acid production and promotes ulcer healing. The compound’s metabolic effects also include changes in metabolite levels and metabolic flux .
Transport and Distribution
Within cells and tissues, Dalcotidine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites effectively. The transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy .
Subcellular Localization
Dalcotidine’s subcellular localization is primarily within the gastrointestinal tract, where it exerts its effects on histamine H2 receptors. The compound may also undergo post-translational modifications that direct it to specific compartments or organelles. These modifications are essential for its activity and function in promoting ulcer healing .
准备方法
化学反应分析
达尔可替丁会发生各种化学反应,包括:
氧化: 达尔可替丁在特定条件下可以被氧化,但详细的试剂和条件没有广泛记载。
取代: 达尔可替丁可以发生取代反应,特别是涉及其官能团的反应。
这些反应中常用的试剂和条件在现有文献中没有详细说明。这些反应形成的主要产物取决于所用条件和试剂。
相似化合物的比较
达尔可替丁与其他组胺 H2 受体拮抗剂相比具有独特性,因为它对慢性胃和十二指肠溃疡具有双重作用。 类似的化合物包括:
西咪替丁: 另一种组胺 H2 受体拮抗剂,但具有不同的愈合特性.
法莫替丁: 以其对胃酸分泌的影响而闻名,但在溃疡愈合特性方面有所不同.
罗沙替丁乙酸酯: 在抑制胃酸分泌方面与其作用类似,但在溃疡愈合的有效性方面有所不同.
属性
IUPAC Name |
1-ethyl-3-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-2-19-18(22)20-10-7-13-23-17-9-6-8-16(14-17)15-21-11-4-3-5-12-21/h6,8-9,14H,2-5,7,10-13,15H2,1H3,(H2,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQBXMFONNZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048806 | |
| Record name | Dalcotidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120958-90-9 | |
| Record name | N-Ethyl-N′-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120958-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dalcotidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120958909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dalcotidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DALCOTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9968S2UKFJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-5-chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1669696.png)

![7-Chloro-4-(4-methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidin-2-amine](/img/structure/B1669702.png)
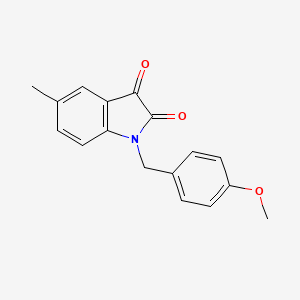

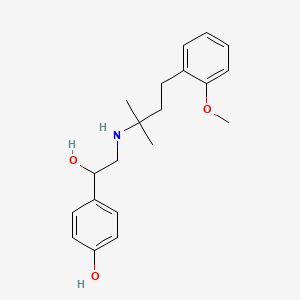
![N-(2-Ethylphenyl)-2-(3h-Imidazo[4,5-B]pyridin-2-Ylsulfanyl)acetamide](/img/structure/B1669707.png)

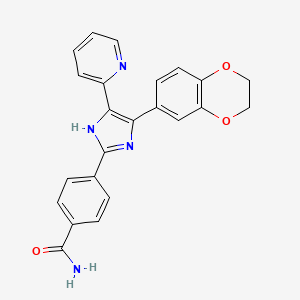
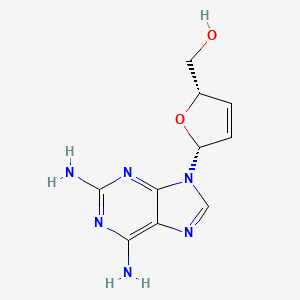
![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1669711.png)
![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)

